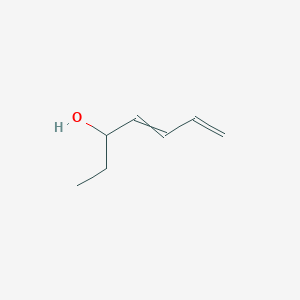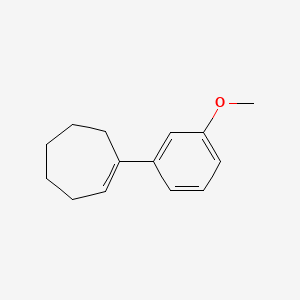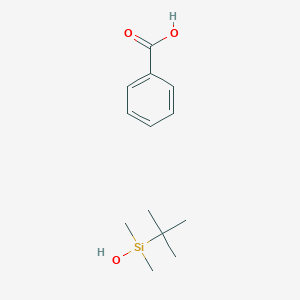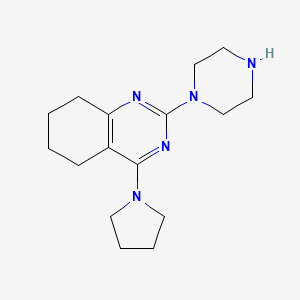
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with piperazine and pyrrolidine groups. These substitutions confer distinct chemical properties that make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminobenzonitrile and piperazine can be reacted in the presence of a suitable catalyst to form the quinazoline core. Subsequent substitution reactions introduce the pyrrolidine group, often requiring specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Its chemical properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its interaction with neurotransmitter receptors in the brain may result in altered neuronal signaling, which could be beneficial in treating neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone
- 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
- (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its quinazoline core, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable molecule for various applications.
Propiedades
Número CAS |
76781-41-4 |
|---|---|
Fórmula molecular |
C16H25N5 |
Peso molecular |
287.40 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-4-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H25N5/c1-2-6-14-13(5-1)15(20-9-3-4-10-20)19-16(18-14)21-11-7-17-8-12-21/h17H,1-12H2 |
Clave InChI |
YYVSGZVQWXYXGF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NC(=N2)N3CCNCC3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



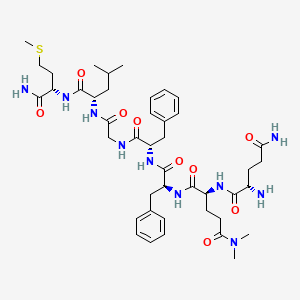
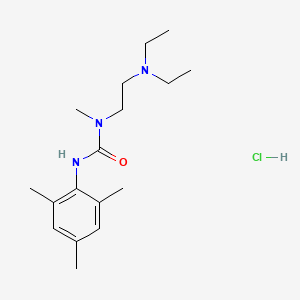

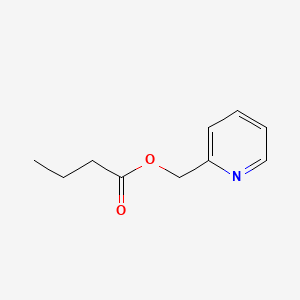
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
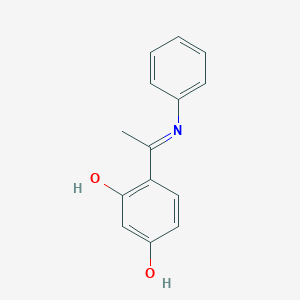
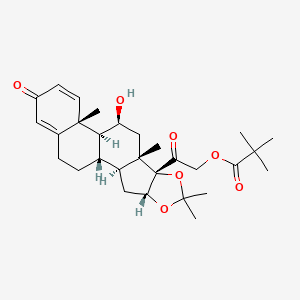
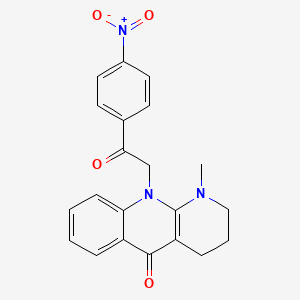
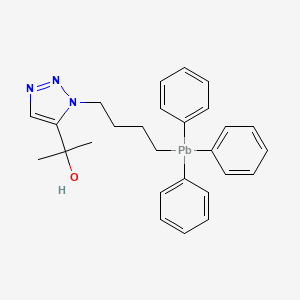
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
